molecular formula C6H12N2OS B1418955 (Oxan-4-yl)thiourea CAS No. 1153229-49-2

(Oxan-4-yl)thiourea

Cat. No.: B1418955
CAS No.: 1153229-49-2
M. Wt: 160.24 g/mol
InChI Key: FWRZIRWKVXQQBV-UHFFFAOYSA-N
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Description

. This compound features a thiourea group attached to an oxane ring, making it a unique member of the thiourea derivatives family. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

The synthesis of (Oxan-4-yl)thiourea typically involves the reaction of oxane derivatives with thiourea. One common method is the nucleophilic addition of thiourea to oxane derivatives under controlled conditions. This reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and often requires a catalyst to enhance the reaction rate . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

(Oxan-4-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives .

Mechanism of Action

The mechanism of action of (Oxan-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This compound’s ability to inhibit enzyme activity is attributed to its strong hydrogen bond donor capability and its ability to form stable complexes with metal ions .

Comparison with Similar Compounds

Similar compounds to (Oxan-4-yl)thiourea include other thiourea derivatives, such as:

  • N-phenylthiourea
  • N,N’-dimethylthiourea
  • N,N’-diethylthiourea

Compared to these compounds, this compound is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

oxan-4-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRZIRWKVXQQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153229-49-2
Record name (oxan-4-yl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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